2,4,5-Trichlorophenyl decanoate
Description
2,4,5-Trichlorophenyl decanoate is a chlorinated aromatic ester comprising a 2,4,5-trichlorophenol moiety esterified with decanoic acid. The esterification of 2,4,5-trichlorophenol (2,4,5-TriCP, CAS 95-95-4)—a restricted compound due to its toxicity—implies that hydrolysis of the ester could release this hazardous metabolite .
Properties
Molecular Formula |
C16H21Cl3O2 |
|---|---|
Molecular Weight |
351.7 g/mol |
IUPAC Name |
(2,4,5-trichlorophenyl) decanoate |
InChI |
InChI=1S/C16H21Cl3O2/c1-2-3-4-5-6-7-8-9-16(20)21-15-11-13(18)12(17)10-14(15)19/h10-11H,2-9H2,1H3 |
InChI Key |
CDAZRCDEDLQYTI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(=O)OC1=CC(=C(C=C1Cl)Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key differences between 2,4,5-trichlorophenyl decanoate and analogous compounds:
Key Observations :
- Lipophilicity: The decanoate ester’s long alkyl chain confers significantly higher hydrophobicity (log P ~7) compared to shorter-chain esters (e.g., acetate, log P ~3) or parent phenols.
- Chlorination: Tetrachlorophenols (e.g., 2,3,4,5-TeCP) exhibit greater toxicity than trichlorinated analogs due to increased electronegativity and stability .
- Functional Groups: Organophosphates like tetrachlorvinphos () leverage the trichlorophenyl group for pesticidal activity but differ mechanistically as acetylcholinesterase inhibitors .
Toxicity and Environmental Impact
Notable Findings:
- The decanoate ester’s toxicity is hypothesized to stem from hydrolysis to 2,4,5-TriCP, a compound restricted under environmental regulations due to its carcinogenicity .
- Tetrachlorophenols (TeCPs) pose higher risks of forming toxic dioxins during combustion or biodegradation .
- Tetrachlorvinphos, despite structural similarities, exhibits lower acute toxicity but raises concerns due to organophosphate metabolites .
Regulatory and Industrial Context
- Environmental Presence: this compound’s detection in landfill groundwater () underscores its persistence in anaerobic environments. Its lipophilicity may hinder remediation efforts compared to water-soluble analogs like 2,4,5-TriCP .
- Regulatory Status: Tetrachlorophenols (e.g., 2,3,4,5-TeCP) face stricter controls under the Stockholm Convention due to dioxin formation risks, while 2,4,5-TriCP is regulated under TSCA (USA) .
Q & A
Q. What are the optimal synthetic routes for producing high-purity 2,4,5-Trichlorophenyl decanoate in laboratory settings?
Methodological Answer:
- Esterification: React 2,4,5-trichlorophenol with decanoyl chloride in anhydrous conditions using a base catalyst (e.g., pyridine or DMAP) to neutralize HCl byproducts.
- Purification: Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (using ethanol or acetone) to isolate the ester.
- Purity Validation: Confirm purity via HPLC (C18 column, 70:30 acetonitrile/water mobile phase, UV detection at 254 nm) and NMR spectroscopy .
Q. Which analytical techniques are most effective for quantifying this compound in environmental or biological matrices?
Methodological Answer:
- HPLC-UV/Vis: Use a reverse-phase C18 column with a mobile phase of acetonitrile:water (80:20), flow rate 1.0 mL/min, and UV detection at 270 nm. Calibrate with certified reference standards .
- GC-MS: Derivatize the compound (e.g., silylation) to improve volatility. Use a DB-5MS column and electron ionization (EI) for fragmentation pattern identification .
Q. How does this compound stability vary under different storage conditions?
Methodological Answer:
Q. What strategies mitigate matrix interference when detecting this compound in soil or water samples?
Methodological Answer:
- Solid-Phase Extraction (SPE): Use C18 cartridges for pre-concentration. Elute with methanol, then dry under nitrogen and reconstitute in acetonitrile.
- Matrix-Matched Calibration: Prepare standards in blank matrix extracts to correct for ion suppression/enhancement in LC-MS .
Advanced Research Questions
Q. How can stable isotope-labeled analogs (e.g., deuterated derivatives) elucidate environmental degradation pathways of this compound?
Methodological Answer:
- Synthesis of Deuterated Analogs: Replace hydrogen atoms in the phenyl ring with deuterium (e.g., 2,4,5-Trichlorophenyl-d₃ decanoate) using catalytic deuteration.
- Tracer Studies: Apply labeled compounds in microcosm experiments and track metabolites via high-resolution LC-QTOF-MS. Compare fragmentation patterns to identify transformation products .
Q. What enzymatic systems catalyze the hydrolysis of this compound, and how do reaction kinetics vary across pH levels?
Methodological Answer:
Q. What computational models predict the interaction of this compound with lipid bilayers or protein targets?
Methodological Answer:
- Molecular Dynamics (MD) Simulations: Model the compound’s partitioning into lipid bilayers using GROMACS. Parameterize force fields (e.g., CHARMM36) based on NMR-derived logP values.
- Docking Studies: Use AutoDock Vina to predict binding affinities with esterase active sites. Validate with mutagenesis data .
Q. What mechanistic insights explain the thermal decomposition products of this compound under inert vs. oxidative atmospheres?
Methodological Answer:
Q. How can in vitro bioassays evaluate the endocrine-disrupting potential of this compound?
Methodological Answer:
Q. What modeling approaches predict the long-term environmental fate of this compound in aquatic ecosystems?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
